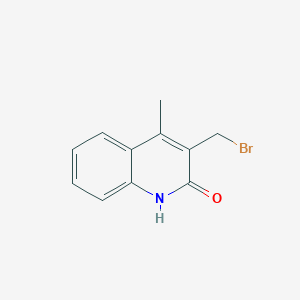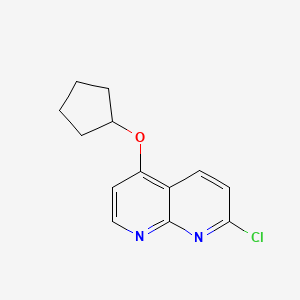
2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorine atom and a cyclopentyloxy group attached to the naphthyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine typically involves the reaction of 2-chloro-1,8-naphthyridine with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-5-(cyclopentyloxy)-1,8-naphthyridine, while coupling reactions can produce various biaryl derivatives.
科学研究应用
2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(cyclopentyloxy)pyridine
- 2-Chloro-5-(cyclopentyloxy)pyrimidine
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
2-Chloro-5-(cyclopentyloxy)-1,8-naphthyridine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to similar compounds with pyridine or pyrimidine cores
属性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC 名称 |
2-chloro-5-cyclopentyloxy-1,8-naphthyridine |
InChI |
InChI=1S/C13H13ClN2O/c14-12-6-5-10-11(7-8-15-13(10)16-12)17-9-3-1-2-4-9/h5-9H,1-4H2 |
InChI 键 |
FTPNOMGUMDDDEW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)OC2=C3C=CC(=NC3=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


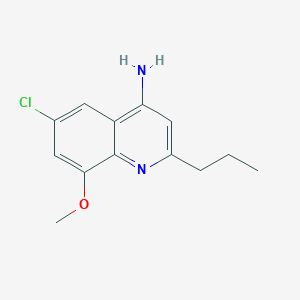

![Ethyl 6-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B11865173.png)
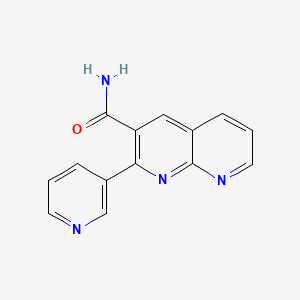


![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)
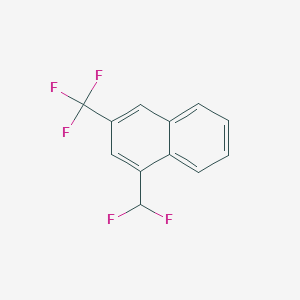

![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)


